Home > Products > Screening Compounds P32678 > Cyclic di-IMP (sodium salt)
Cyclic di-IMP (sodium salt) -

Cyclic di-IMP (sodium salt)

Catalog Number: EVT-1506688
CAS Number:
Molecular Formula: C20H20N8O14P2 · 2Na
Molecular Weight: 704.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclic di-IMP (sodium salt) (c-di-IMP) is a synthetic second messenger structurally related to the bacterial second messengers cyclic di-GMP and cyclic di-AMP. C-di-IMP has adjuvant properties when co-administered with antigens in vitro and by mucosal routes in vivo. C-di-IMP enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive dendritic cells derived from murine bone marrow. It also stimulates macrophages at 500 ng/ml. Mice immunized with β-galactosidase (β-gal) plus c-di-IMP through the intranasal route show a humoral immune response, evidenced by an increase in IgG titers up to 2-fold compared to mice immunized with β-gal alone. Mice immunized with β-gal plus c-di-IMP also exhibit a Th1/Th2 response, indicating that the adjuvant activity of c-di-IMP leads to a cellular immune response as well.
Overview

Cyclic di-inosine monophosphate (sodium salt) is a synthetic compound that has gained significant attention in the fields of biochemistry and immunology. It is primarily recognized for its role as a second messenger in cellular signaling and its adjuvant properties when co-administered with antigens. This compound enhances immune responses, making it valuable in vaccine development and other therapeutic applications.

Source

Cyclic di-inosine monophosphate (sodium salt) is commercially available from various suppliers, including Cayman Chemical and Biomol. It is typically offered in solid form with a high purity level, often exceeding 95% .

Classification

The compound belongs to the class of cyclic nucleotides, which are crucial mediators in numerous biological processes. Specifically, cyclic di-inosine monophosphate is classified as a synthetic second messenger, structurally related to other cyclic nucleotides such as cyclic di-guanosine monophosphate and cyclic di-adenosine monophosphate .

Synthesis Analysis

Methods

Cyclic di-inosine monophosphate (sodium salt) is synthesized through a series of reactions involving the cyclization of inosine monophosphate. The synthesis typically requires controlled conditions to ensure the stability and purity of the final product.

Technical Details

The preparation involves dissolving the compound in endotoxin-free water to create stock solutions, commonly at a concentration of 50 mg/mL. The synthesis process may vary slightly among different manufacturers, but quality control measures are strictly adhered to ensure high purity levels .

Molecular Structure Analysis

Structure

The molecular formula for cyclic di-inosine monophosphate (sodium salt) is C20H20N8O14P22Na\text{C}_{20}\text{H}_{20}\text{N}_{8}\text{O}_{14}\text{P}_{2}\cdot 2\text{Na}, with a molecular weight of approximately 704.3 g/mol. The compound features a unique cyclic structure that contributes to its function as a second messenger.

Data

Key structural details include:

  • Molecular Weight: 704.3 g/mol
  • Purity: ≥95%
  • Solubility: Water-soluble at concentrations up to 50 mg/mL
  • Absorption Maximum: 249 nm .
Chemical Reactions Analysis

Reactions

Cyclic di-inosine monophosphate (sodium salt) undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions are vital for its functionality in cellular signaling pathways.

Technical Details

Reagents commonly involved in the reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur in aqueous solutions under controlled temperatures to maintain stability. Major products formed from these reactions include phosphorylated derivatives and modified nucleotides, which play significant roles in cellular signaling and immune responses .

Mechanism of Action

Cyclic di-inosine monophosphate (sodium salt) acts primarily as a second messenger within cells. It binds to specific receptors on immune cells such as dendritic cells and macrophages, activating the STING (stimulator of interferon genes) pathway. This activation leads to enhanced immune responses, including the maturation of dendritic cells and the stimulation of macrophages .

Physical and Chemical Properties Analysis

Physical Properties

Cyclic di-inosine monophosphate (sodium salt) is typically presented as a solid at room temperature. It exhibits high solubility in water, which facilitates its use in various biochemical assays.

Chemical Properties

The compound's chemical properties include:

  • Stability: Stable under specific conditions but sensitive to extreme pH levels.
  • Reactivity: Participates actively in biochemical pathways as a second messenger.
  • Adjuvant Activity: Enhances immune responses when used alongside antigens .
Applications

Cyclic di-inosine monophosphate (sodium salt) has several important scientific applications:

  • Immunology: Used to study immune response mechanisms, particularly involving dendritic cells and macrophages.
  • Vaccine Development: Explored as an adjuvant to enhance both humoral and cellular immune responses when co-administered with antigens.
  • Biochemical Research: Serves as a model compound for studying cyclic nucleotide behavior and interactions with other biomolecules.
  • Therapeutic Development: Investigated for potential use in treating immune-related diseases through its modulatory effects on immune cell activation .
Introduction to Cyclic Dinucleotides: Contextualizing Cyclic di-IMP (Sodium Salt)

Structural Classification of Cyclic Dinucleotides

Cyclic dinucleotides are classified by their nucleobase composition, glycosidic linkage orientation, and phosphodiester bond configuration. These structural parameters dictate their biological specificity and functional roles:

  • Nucleobase Composition: Cyclic di-IMP contains two hypoxanthine bases (derived from guanosine deamination) paired through 3′→5′ phosphodiester bonds. Unlike c-di-GMP (two guanines) or c-di-AMP (two adenines), inosine’s N-H group enables unique hydrogen-bonding patterns. This facilitates interactions with distinct protein receptors like DDX41 or STING, albeit with potentially lower affinity than canonical dinucleotides [3] [6].
  • Bond Configuration: Like c-di-GMP and c-di-AMP, cyclic di-IMP adopts a symmetric, saddle-shaped topology due to its 3′→5′ internucleotide linkages. This geometry permits stacking interactions with hydrophobic protein pockets and dimerization of host immune sensors. In contrast, eukaryotic 2′→5′-linked dinucleotides (e.g., 2′,3′-cGAMP) adopt more linear conformations, optimizing them for vertebrate STING activation [6] [7].
  • Counter-Ion Effects: The sodium salt form replaces acidic hydrogens on the phosphate groups with Na⁺ ions. This modification reduces electrostatic repulsion within the molecule, enhancing solubility in aqueous buffers (e.g., ≥20 mM) and preventing aggregation during storage. Similar formulations are used for c-di-GMP (sodium salt, SML1228) and c-di-AMP to ensure >98% purity and long-term stability at −20°C [3] [5] [7].

Table 1: Structural Features of Common Cyclic Dinucleotide Sodium Salts

CompoundNucleobaseLinkageMolecular WeightSolubility (Water)Purity
Cyclic di-IMP (Na⁺)Hypoxanthine3′→5′~750 Da*≥20 mM*≥98%*
Cyclic di-GMP (Na⁺)Guanine3′→5′734 Da20 mM≥98%
Cyclic di-AMP (Na⁺)Adenine3′→5′702 Da20 mM≥98%

*Estimated based on structural analogs.* [3] [5] [7]

Historical Discovery and Evolution of Cyclic di-IMP Research

Research into cyclic dinucleotides originated with the serendipitous identification of c-di-GMP in 1987, followed by c-di-AMP in 2008. Cyclic di-IMP investigations emerged indirectly from these efforts:

  • Foundational Discoveries: Moshe Benziman’s group identified c-di-GMP as an allosteric activator of cellulose synthase in Komagataeibacter xylinus. Their decade-long biochemical purification revealed a novel GTP-derived molecule stimulating cellulose production 200-fold in vitro. Despite limited initial interest (only 10 publications from 1987–2000), this work laid the groundwork for recognizing cyclic dinucleotides as ubiquitous bacterial messengers [1] [2].
  • Mechanistic Expansion: Subsequent studies identified enzymes synthesizing (e.g., diadenylate cyclases) and degrading (e.g., GdpP phosphodiesterase) cyclic dinucleotides. Homology analyses suggested analogous pathways for c-di-IMP, though its specific synthases/hydrolases remain uncharacterized. Parallel work revealed cyclic dinucleotide roles in osmoregulation and antibiotic resistance—phenotypes potentially shared by c-di-IMP given its structural similarity to c-di-GMP [1] [4] [6].
  • Immunology Era: The discovery that c-di-GMP activates STING-dependent interferon responses in mammalian cells (2012) spurred interest in cyclic di-IMP as an immune modulator. Though less potent than c-di-GMP, c-di-IMP’s sodium salt formulation enabled in vitro studies confirming DDX41 receptor binding and IFN-β induction in monocytes. This established its role in host-pathogen dialogue, akin to other bacterial cyclic dinucleotides [3] [5] [6].

Role of Sodium Salt Formulation in Enhancing Stability and Bioactivity

The sodium salt formulation of cyclic di-IMP addresses inherent instability issues in unmodified dinucleotides, optimizing them for experimental and potential therapeutic use:

  • Charge Shielding: The negatively charged phosphate groups in cyclic di-IMP (pKₐ ~1–2) promote electrostatic repulsion and hydrolysis at low pH. Sodium ions neutralize these charges, reducing degradation rates in biological buffers. For example, c-di-GMP sodium salt exhibits 5-fold greater half-life in serum than its acidic form, a principle directly applicable to c-di-IMP [3] [7].
  • Solubility Enhancement: Unmodified cyclic dinucleotides aggregate in aqueous solutions due to hydrophobic base stacking. Sodium salt formulations disrupt stacking via charge repulsion, achieving solubilities ≥20 mM. This enables stock solutions for cell-based assays without organic solvents that denature immune sensors like STING [3] [5] [7].
  • Bioactivity Optimization: Sodium ions facilitate membrane diffusion by reducing molecular polarity. Liposome-encapsulated c-di-GMP sodium salt shows enhanced antitumor activity in vivo compared to free acid forms, likely due to improved cellular uptake. Similar delivery strategies could amplify c-di-IMP’s immunomodulatory effects [3] [5].

Table 2: Advantages of Sodium Salt Formulations for Cyclic Dinucleotides

PropertyFree Acid FormSodium Salt FormFunctional Impact
Solubility (Water)Limited (<5 mM)High (≥20 mM)Enables physiological dosing in vitro
Storage StabilityProne to hydrolysisStable at −20°C for yearsPrevents batch variability
Cellular UptakeLow (high polarity)Moderate (reduced polarity)Enhances receptor engagement in cytosol
BioactivityVariableReproducible EC₅₀ valuesStandardizes immune response assays

Based on data from *c-di-GMP (SML1228) and *c-di-AMP sodium salts. [3] [5] [7]

Properties

Product Name

Cyclic di-IMP (sodium salt)

Molecular Formula

C20H20N8O14P2 · 2Na

Molecular Weight

704.3

InChI

InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/

InChI Key

JBHJGFWGJASJST-VEQUCWRQSA-L

SMILES

[H][C@@]([C@@]1([H])CO2)([C@@H](O)[C@H](N3C=NC4=C3N=CNC4=O)O1)OP(OC[C@]5([H])[C@@]([C@@H](O)[C@H](N6C(N=CNC7=O)=C7N=C6)O5)([H])OP2([O-])=O)([O-])=O.[Na+].[Na+]

Synonyms

c-di-IMP;Cyclic di-inosine monophosphate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.